5-Bromo-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5BrF3NO2S and a molecular weight of 304.08 g/mol . It is a solid at room temperature and has a melting point of 185-189°C . This compound is used primarily in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 5-bromo-2-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction scheme is as follows:
5-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride+NH3→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation and Reduction Reactions: Products can include oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
- 3-(Trifluoromethyl)benzenesulfonamide
Uniqueness
5-Bromo-2-(trifluoromethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for forming strong interactions with biological targets, making it valuable in research and development.
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-4-1-2-5(7(9,10)11)6(3-4)15(12,13)14/h1-3H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPECGMLRCCSHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.